N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-ethylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS2/c1-2-25-16-10-7-14(8-11-16)13-19(24)22-21-23-20-17-6-4-3-5-15(17)9-12-18(20)26-21/h3-8,10-11H,2,9,12-13H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHBQVBZBAPVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the formation of the naphthothiazole core through a cyclization reaction involving a naphthalene derivative and a thioamide. This intermediate is then subjected to further functionalization to introduce the phenylacetamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H20N2O3S
- Molecular Weight : 380.46 g/mol
- CAS Number : 557782-81-7
The structure of this compound features a naphtho-thiazole moiety linked to an ethylthio-substituted phenyl acetamide. This unique configuration is believed to contribute to its biological activity.
Antimicrobial Applications
Research indicates that derivatives of thiazole and naphthalene compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Study Findings : In vitro studies have demonstrated that N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide shows promising activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent .
Anticancer Activity
The compound's anticancer potential has been explored through various assays targeting different cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of this compound on human breast adenocarcinoma cells (MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its efficacy as an anticancer agent . Molecular docking studies further revealed a strong binding affinity to specific cancer-related targets, enhancing its therapeutic profile .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Synthetic Route Overview
- Formation of Thiazole Ring : The initial step involves the synthesis of the thiazole ring through cyclization reactions.
- Naphthalene Integration : Subsequent reactions incorporate naphthalene derivatives to form the desired naphtho-thiazole structure.
- Acetamide Formation : Finally, the acetamide group is introduced via acylation reactions.
This synthetic pathway allows for the modification of substituents on the phenyl ring, leading to a library of derivatives with potentially enhanced biological activities.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Ethylthio vs. Methoxy Groups : The ethylthio group in the target compound is more lipophilic than the 3,4-dimethoxyphenyl group in the analog from . The sulfur atom in ethylthio may enhance membrane permeability but could also increase susceptibility to oxidative metabolism compared to methoxy groups .
- Benzoyl Substitution: The benzoyl-containing analog () has a higher molecular weight (410.49 vs.
- Chloroacetamide Derivative : The chloro substituent in ’s compound introduces electronegativity, which might enhance reactivity in nucleophilic environments compared to the ethylthio group .
Biological Activity
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available research findings.
- Molecular Formula : C21H20N2O3S
- Molecular Weight : 380.46 g/mol
- CAS Number : 557782-81-7
The compound's structure includes a naphtho-thiazole core and an ethylthio-substituted phenyl group, contributing to its unique pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the naphtho-thiazole ring followed by functionalization to introduce the acetamide and ethylthio groups. Specific reaction conditions such as temperature and solvents are optimized for high yield and purity .
Anticonvulsant Activity
Research indicates that derivatives of naphtho-thiazole compounds exhibit significant anticonvulsant properties. For instance, studies have shown that similar compounds can protect against seizures in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly through GABAergic pathways .
Antibacterial Activity
This compound has been evaluated for antibacterial activity against various strains. Preliminary data suggest it possesses inhibitory effects against specific bacterial pathogens, with minimum effective concentrations (EC50) comparable to established antibacterial agents .
| Compound | EC50 (µM) | Bacterial Strain |
|---|---|---|
| This compound | 156.7 | Xanthomonas oryzae |
| Bismerthiazol | 230.5 | Xanthomonas oryzae |
| Thiodiazole copper | 545.2 | Xanthomonas oryzae |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, altering synaptic transmission.
Case Studies
Several studies have explored the pharmacological profiles of compounds similar to this compound:
- Anticonvulsant Screening : In a study involving multiple naphtho-thiazole derivatives, several compounds demonstrated significant protection in seizure models at varying doses. The best-performing derivatives were noted for their low toxicity and high efficacy compared to phenytoin .
- Antibacterial Evaluation : A series of thiazole-containing compounds were synthesized and tested against bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial effects with minimal cytotoxicity towards human cells .
Q & A
Q. What are the critical steps in synthesizing N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization of thiazole rings, acetamide coupling, and functional group modifications. Key steps include:
- Reflux conditions : Use ethanol or glacial acetic acid as solvents under controlled temperatures (80–90°C) to promote cyclization and avoid side reactions .
- Purification : Employ column chromatography (silica gel) or recrystallization (aqueous ethanol) to isolate high-purity products .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion .
Optimization requires adjusting solvent polarity, catalyst loading, and reaction time using Design of Experiments (DoE) to maximize yield .
Q. What analytical techniques are essential for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms proton environments (e.g., ethylthio group at δ 1.3–1.5 ppm for CH3, δ 3.0–3.2 ppm for SCH2) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) .
- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., S···O contacts <3.0 Å) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity for this compound?
Methodological Answer:
- Substituent Modification : Replace the ethylthio group (4-(ethylthio)phenyl) with electron-withdrawing groups (e.g., nitro, chloro) to enhance interactions with hydrophobic enzyme pockets .
- Core Scaffold Tuning : Introduce heteroatoms (e.g., oxygen in thiadiazole) to improve solubility or target binding .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like Aurora kinases or GPCRs .
Validate hypotheses via in vitro assays (e.g., IC50 measurements against cancer cell lines) .
Q. How should researchers resolve contradictions in biological data, such as inconsistent IC50 values across studies?
Methodological Answer:
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Validation : Cross-verify results using multiple assays (e.g., MTT for cytotoxicity, Western blot for target inhibition) .
- Data Normalization : Report activity relative to positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-lab variability .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with slow vapor diffusion for single-crystal growth .
- Temperature Gradients : Gradual cooling (0.5°C/hour) reduces lattice defects .
- Co-crystallization : Add co-formers (e.g., acetic acid) to stabilize hydrogen bonds (N–H···O or C–H···S interactions) .
Q. How can computational tools predict metabolic stability and toxicity early in development?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETlab to estimate bioavailability, CYP450 inhibition, and hERG liability .
- Metabolite Identification : Simulate Phase I/II metabolism (CYP3A4/UGT isoforms) with Schrödinger’s MetaSite .
- Toxicity Profiling : Apply ProTox-II to flag hepatotoxicity or mutagenicity risks .
Data Contradiction Analysis
Q. How to address discrepancies between computational binding predictions and experimental enzyme inhibition data?
Methodological Answer:
- Force Field Calibration : Refine docking parameters (e.g., solvation energy, van der Waals radii) using experimental IC50 data .
- Conformational Sampling : Perform molecular dynamics (MD) simulations (NAMD/GROMACS) to account for protein flexibility .
- Experimental Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
